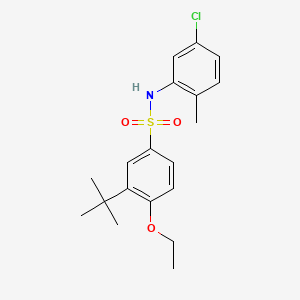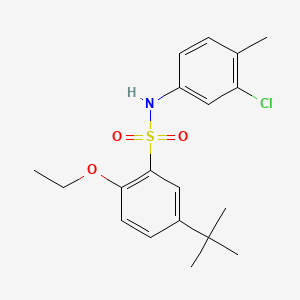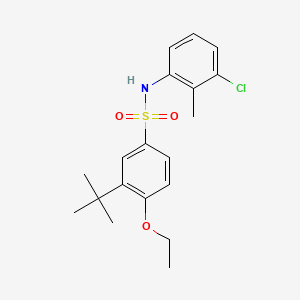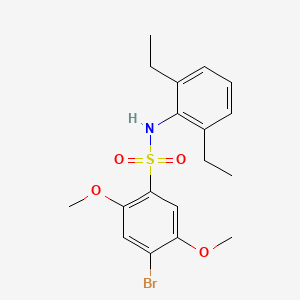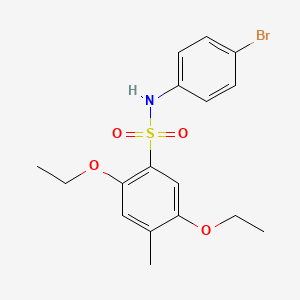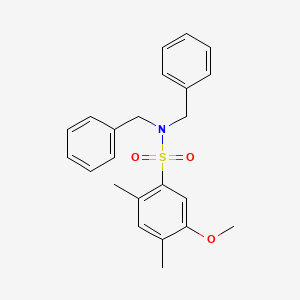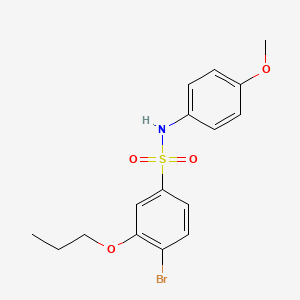
4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide, also known as BPPB, is a sulfonamide-based compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
Mechanism of Action
4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide works by binding to the TRPV1 ion channel and blocking its activity. This results in a decrease in pain sensation and inflammation. 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide has also been shown to have an effect on other ion channels and receptors, including the P2X7 receptor, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide has been shown to have various biochemical and physiological effects, including a decrease in pain sensation and inflammation. This compound has also been shown to have an effect on various ion channels and receptors, including the TRPV1 ion channel and the P2X7 receptor. 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide has also been studied for its potential use in treating various diseases, including cancer and neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide in lab experiments is its potency and selectivity as a blocker of the TRPV1 ion channel. This makes it a valuable tool for studying the role of this ion channel in pain sensation and inflammation. However, one of the limitations of using 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide, including further studies on its potential use in treating various diseases, including cancer and neurological disorders. Additionally, further research is needed to better understand the mechanism of action of 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide and its effects on other ion channels and receptors. Finally, the development of new and improved synthesis methods for 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide may lead to the development of more potent and selective compounds for use in scientific research.
Synthesis Methods
The synthesis of 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide involves several steps, including the reaction of 4-bromo-3-nitrophenol with 4-methoxyaniline, followed by the addition of propyl bromide and sodium sulfite. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide has been studied for its potential use in various scientific research applications, including as a tool for studying ion channels and receptors. This compound has been shown to be a potent and selective blocker of the TRPV1 ion channel, which is involved in pain sensation and inflammation. 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide has also been studied for its potential use in treating various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
4-bromo-N-(4-methoxyphenyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4S/c1-3-10-22-16-11-14(8-9-15(16)17)23(19,20)18-12-4-6-13(21-2)7-5-12/h4-9,11,18H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNILLOUNFBGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








